molecular formula C15H17ClN2O2 B2568697 4-Chloro-N-(1-cyanocyclobutyl)-2-ethoxy-N-methylbenzamide CAS No. 1607269-35-1

4-Chloro-N-(1-cyanocyclobutyl)-2-ethoxy-N-methylbenzamide

Cat. No.: B2568697
CAS No.: 1607269-35-1
M. Wt: 292.76
InChI Key: JRIJUXWQNSBGNF-UHFFFAOYSA-N
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Description

4-Chloro-N-(1-cyanocyclobutyl)-2-ethoxy-N-methylbenzamide is a chemical compound with a complex structure that includes a chloro-substituted benzamide core, a cyanocyclobutyl group, and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(1-cyanocyclobutyl)-2-ethoxy-N-methylbenzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the cyanocyclobutyl intermediate: This step involves the reaction of cyclobutylamine with cyanogen bromide to form the cyanocyclobutyl group.

    Chlorination and ethoxylation of benzamide: The benzamide core is chlorinated using thionyl chloride, followed by ethoxylation using ethyl alcohol in the presence of a base.

    Coupling reaction: The cyanocyclobutyl intermediate is then coupled with the chlorinated and ethoxylated benzamide under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(1-cyanocyclobutyl)-2-ethoxy-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of azides or thiols.

Scientific Research Applications

4-Chloro-N-(1-cyanocyclobutyl)-2-ethoxy-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(1-cyanocyclobutyl)-2-ethoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-(1-cyanocyclobutyl)-3-methanesulfonyl-N-methylbenzamide
  • 5-Bromo-4-chloro-N-(1-cyanocyclobutyl)-2-thiophenesulfonamide

Uniqueness

4-Chloro-N-(1-cyanocyclobutyl)-2-ethoxy-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

4-chloro-N-(1-cyanocyclobutyl)-2-ethoxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2/c1-3-20-13-9-11(16)5-6-12(13)14(19)18(2)15(10-17)7-4-8-15/h5-6,9H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIJUXWQNSBGNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)Cl)C(=O)N(C)C2(CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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